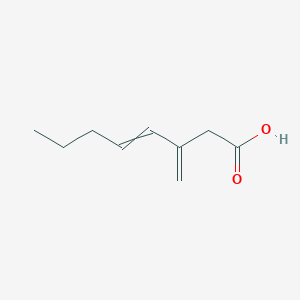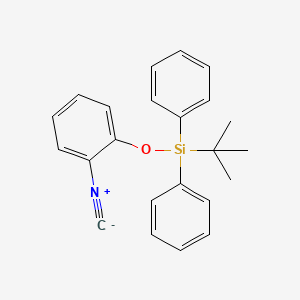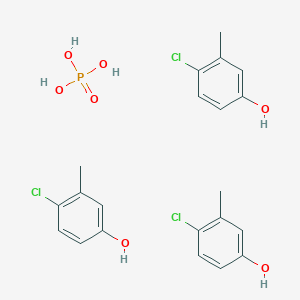
4-Chloro-3-methylphenol;phosphoric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-methylphenol, also known as p-chloro-m-cresol, is an organic compound with the molecular formula C7H7ClO. It is a monochlorinated derivative of m-cresol and appears as a white crystalline solid with a phenolic odor. This compound is widely used as a disinfectant, antiseptic, and preservative in various industries, including cosmetics and pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Chloro-3-methylphenol is typically synthesized through the monochlorination of 3-methylphenol (m-cresol) at the para position. The reaction involves the use of chlorine gas in the presence of a catalyst, such as ferric chloride (FeCl3), under controlled conditions to ensure selective chlorination .
Industrial Production Methods
In industrial settings, the production of 4-Chloro-3-methylphenol involves large-scale chlorination processes. The reaction is carried out in a chlorination reactor where 3-methylphenol is treated with chlorine gas. The reaction conditions, including temperature and pressure, are optimized to achieve high yield and purity of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-3-methylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-chlorocatechol and other quinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst can be used for oxidation reactions.
Substitution: Reagents such as sodium hydroxide (NaOH) and other nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Chlorocatechol and quinone derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Chloro-3-methylphenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Employed in studies related to microbial activity and disinfection.
Medicine: Utilized as a preservative in pharmaceutical formulations.
Industry: Incorporated in paint formulations and as a disinfectant in various products
Mecanismo De Acción
The mechanism of action of 4-Chloro-3-methylphenol as a disinfectant involves disrupting the cell membrane of microorganisms. It induces cytoplasmic leakage, leading to the dissipation of the proton motive force and uncoupling of respiration from ATP synthesis. This results in the death of the microorganisms .
Comparación Con Compuestos Similares
Similar Compounds
Chloroxylenol (4-chloro-3,5-dimethylphenol): Another chlorinated phenol with similar disinfectant properties.
p-Cresol (4-methylphenol): A methylated phenol with antiseptic properties
Uniqueness
4-Chloro-3-methylphenol is unique due to its specific chlorination pattern, which imparts distinct antimicrobial properties. Its effectiveness as a disinfectant and preservative makes it valuable in various applications .
Propiedades
Número CAS |
91785-88-5 |
|---|---|
Fórmula molecular |
C21H24Cl3O7P |
Peso molecular |
525.7 g/mol |
Nombre IUPAC |
4-chloro-3-methylphenol;phosphoric acid |
InChI |
InChI=1S/3C7H7ClO.H3O4P/c3*1-5-4-6(9)2-3-7(5)8;1-5(2,3)4/h3*2-4,9H,1H3;(H3,1,2,3,4) |
Clave InChI |
GXZVXEPTWMIJQA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)O)Cl.CC1=C(C=CC(=C1)O)Cl.CC1=C(C=CC(=C1)O)Cl.OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-Fluorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14358699.png)
![4-(4-Propylcyclohexyl)-1-[4-(trifluoromethyl)phenyl]cyclohexan-1-ol](/img/structure/B14358715.png)

![1-Methyl-2,3,3a,4-tetrahydro-1H-pyrrolo[2,3-b]quinolin-4-ol](/img/structure/B14358730.png)
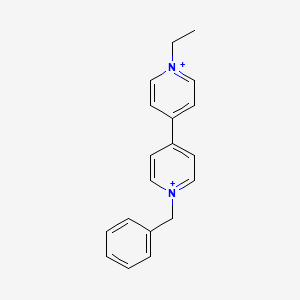
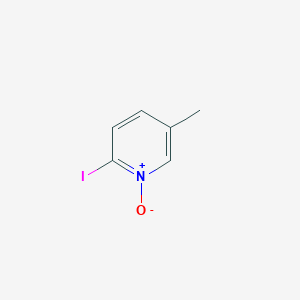
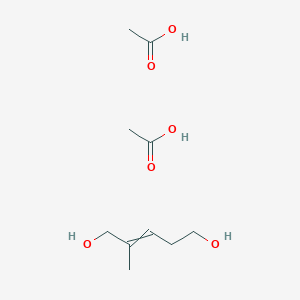
![Phenol, 2-[(4-chloro-5-methyl-3-isoxazolyl)methoxy]-](/img/structure/B14358743.png)
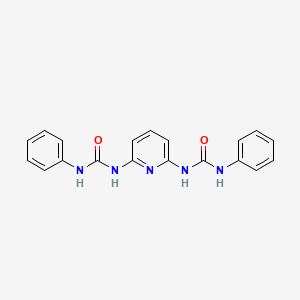
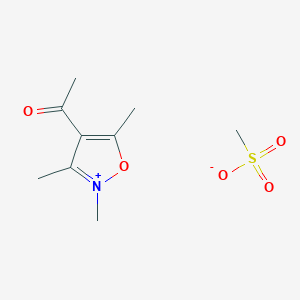
![2-[Methyl(phenyl)arsanyl]ethan-1-amine](/img/structure/B14358767.png)
![5-Amino-2-[(3-aminopropyl)amino]benzene-1-sulfonic acid](/img/structure/B14358770.png)
